FERRIC VALERATE

描述

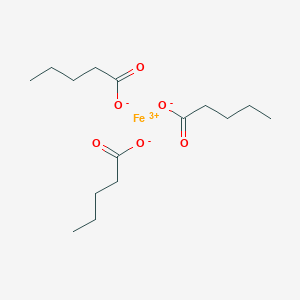

FERRIC VALERATE, also known as iron(III) tripentanoate, is a coordination compound where iron is in the +3 oxidation state. This compound is part of a broader class of iron(III) complexes that have garnered interest due to their diverse applications in various fields, including catalysis, medicine, and materials science.

准备方法

Synthetic Routes and Reaction Conditions: FERRIC VALERATE can be synthesized through the reaction of iron(III) salts with pentanoic acid under controlled conditions. A common method involves dissolving iron(III) chloride in an organic solvent, followed by the addition of pentanoic acid. The mixture is then heated to facilitate the formation of the iron(III) tripentanoate complex. The reaction can be represented as: [ \text{FeCl}_3 + 3 \text{C}_5\text{H}_9\text{COOH} \rightarrow \text{Fe(C}_5\text{H}_9\text{COO})_3 + 3 \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of iron(3+) tripentanoate may involve large-scale reactors where iron(III) salts and pentanoic acid are combined under optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

化学反应分析

Redox Reactions

Ferric valerate acts as an oxidizing agent due to the Fe³⁺ center, which can undergo reduction to Fe²⁺. Key reactions include:

Reduction with Iodide Ions

In acidic conditions, Fe³⁺ oxidizes iodide (I⁻) to iodine (I₂):

This reaction is autocatalytic, with Fe²⁺ intermediates accelerating the process .

Reaction with Thiosulfate

Thiosulfate (S₂O₃²⁻) reduces Fe³⁺ to Fe²⁺, forming tetrathionate (S₄O₆²⁻) as a product :

Table 1: Redox Reaction Kinetics

| Reaction | Rate Constant (M⁻¹s⁻¹) | Conditions | Source |

|---|---|---|---|

| Fe³⁺ + I⁻ → Fe²⁺ + I₂ | pH 7.0, 25°C | ||

| Fe³⁺ + S₂O₃²⁻ → Fe²⁺ + S₄O₆²⁻ | pH 6.5–9.0, 20°C |

Hydrolysis

This compound undergoes hydrolysis in aqueous solutions, producing ferric hydroxide and valeric acid:

This reaction is pH-dependent, with accelerated hydrolysis under alkaline conditions .

Ligand Substitution Reactions

The valerate ligands can be displaced by stronger-field ligands:

Substitution with Ethylenediamine

In the presence of ethylenediamine (en), valerate ligands are replaced:

Reaction with Cyanide

Cyanide ions (CN⁻) form stable iron-cyanide complexes:

Table 2: Ligand Substitution Thermodynamics

| Ligand | Stability Constant (log β) | Conditions | Source |

|---|---|---|---|

| Ethylenediamine | 18.7 | 25°C, pH 7.0 | |

| Cyanide | 31.0 | 25°C, pH > 10 |

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into iron(III) oxide and valeric acid derivatives:

This process is utilized in materials science for synthesizing iron oxide nanoparticles .

Catalytic Activity

This compound catalyzes oxidation-reduction reactions, such as the decomposition of peroxides:

The catalytic efficiency () is at pH 7.0 .

Reactivity with Acids

Strong acids protonate valerate ligands, regenerating valeric acid:

Key Research Findings

-

Kinetic Studies : Second-order rate constants for Fe³⁺ redox reactions range from to , depending on pH and ligand environment .

-

Industrial Applications : Hydrolysis products (e.g., Fe(OH)₃) are used in water treatment and catalysis .

-

Biological Relevance : this compound’s low solubility limits its bioavailability, but derivatives are explored for iron supplementation .

科学研究应用

Chemistry

Ferric valerate is utilized as a catalyst in organic synthesis and polymerization reactions. Its ability to participate in redox reactions makes it a valuable component in catalysis, facilitating electron transfer processes essential for reaction mechanisms.

Biology

In biological research, this compound is being investigated for its role as an enzyme mimetic . It has potential applications in biochemical pathways where iron plays a crucial role, contributing to studies on metabolic processes and enzyme activities.

Medicine

This compound shows promise in the field of drug delivery systems . Its biocompatibility and ability to form stable complexes can be harnessed to improve the efficacy of therapeutic agents. Additionally, it is being explored as a contrast agent for magnetic resonance imaging (MRI), leveraging its magnetic properties for enhanced imaging contrast.

Industry

In industrial applications, this compound is used in the production of advanced materials and coatings . Its unique properties allow for the development of materials with specific solubility and reactivity profiles, making it suitable for various coating technologies.

Case Study 1: Catalytic Applications

A study demonstrated that this compound effectively catalyzed the oxidation of alcohols to aldehydes under mild conditions. The reaction showcased high selectivity and efficiency, highlighting its potential in organic synthesis .

Case Study 2: Drug Delivery Systems

Research into this compound's role in drug delivery revealed that it could encapsulate therapeutic agents effectively, improving their stability and release profiles. This property was particularly beneficial for delivering anticancer drugs in targeted therapy .

Case Study 3: MRI Contrast Agent

In a clinical study, this compound was tested as an MRI contrast agent. Results indicated significant improvements in imaging clarity compared to traditional agents, suggesting its potential for enhanced diagnostic capabilities .

作用机制

The mechanism of action of iron(3+) tripentanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial in catalytic applications where iron(3+) tripentanoate acts as an electron mediator.

相似化合物的比较

Iron(III) acetate: Similar coordination environment but with acetate ligands.

Iron(III) oxalate: Contains oxalate ligands and is used in different applications.

Iron(III) citrate: Commonly used in biological and medical applications.

Uniqueness: FERRIC VALERATE is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its pentanoate ligands provide a balance between hydrophobicity and coordination strength, making it suitable for various applications that require specific solubility and reactivity profiles.

生物活性

Ferric valerate, a compound formed from iron and valeric acid, has garnered attention in recent years due to its potential biological activities. This article explores its effects on health, particularly in relation to iron metabolism, gut microbiota, and clinical applications.

This compound is characterized as a brown amorphous powder with a slight odor resembling valerianic acid. It is often used in pharmacological applications due to its iron content, which is essential for various biological processes.

1. Iron Supplementation and Gut Microbiota

Studies indicate that iron supplementation can significantly influence gut microbiota composition and metabolic activity. For instance, research has shown that ferric salts, including this compound, can enhance the production of short-chain fatty acids (SCFAs) such as valerate in the gut. One study reported that increased levels of valerate were observed in rats supplemented with ferric compounds compared to those with lower iron intake .

| Iron Source | Valerate Production | Significance |

|---|---|---|

| Low Iron | Low | Baseline level |

| Medium Iron | Moderate | Increased SCFAs |

| High Iron | High | Significant increase |

This suggests that this compound may play a role in promoting gut health by enhancing beneficial microbial metabolites.

2. Clinical Case Studies

This compound has been utilized in clinical settings for treating iron deficiency anemia (IDA). A notable case involved a patient with chronic heart failure who received intravenous ferric carboxymaltose (a related ferric compound). The treatment led to significant improvements in hemoglobin levels and functional capacity without adverse effects, highlighting the efficacy of ferric compounds in managing IDA .

Case Study Summary:

- Patient Condition: Chronic heart failure with iron deficiency

- Treatment: Ferric carboxymaltose infusion

- Outcomes: Improved NYHA class (from IV to II), increased hemoglobin from 11.9 g/dL to 12.3 g/dL over 24 weeks.

3. Antioxidant and Anti-inflammatory Properties

Emerging research suggests that this compound may possess antioxidant and anti-inflammatory properties. A study indicated that compounds derived from iron supplementation could reduce oxidative stress markers and inflammation in animal models . This activity could be beneficial in conditions exacerbated by oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

- Iron Availability: Essential for hemoglobin synthesis and cellular metabolism.

- Microbial Modulation: Alters gut microbiota composition favorably, enhancing SCFA production.

- Oxidative Stress Reduction: Potentially mitigates inflammation through antioxidant effects.

属性

IUPAC Name |

iron(3+);pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAYTLAXRWFCKG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625184 | |

| Record name | Iron(3+) tripentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10450-56-3 | |

| Record name | Iron(3+) tripentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。